2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline
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Overview
Description
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline is a complex organic compound known for its significant role as a ligand in various catalytic processes. This compound is characterized by its bulky and electron-rich structure, which enhances its reactivity in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine under inert conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, electrophiles, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.
Scientific Research Applications
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved include the coordination of the phosphine ligand to the metal center, which enhances the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline is unique due to its specific structural features, which provide enhanced steric and electronic properties. These properties make it particularly effective in catalytic processes, offering higher reactivity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C32H40NP |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C32H40NP/c1-33(2)30-23-14-22-28(25-15-6-3-7-16-25)32(30)29-21-12-13-24-31(29)34(26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3,6-7,12-16,21-24,26-27H,4-5,8-11,17-20H2,1-2H3 |
InChI Key |
BWJALFFPIGJTPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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